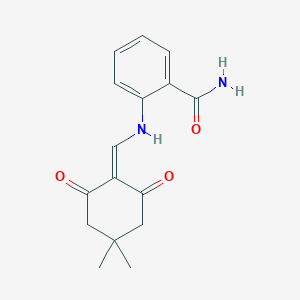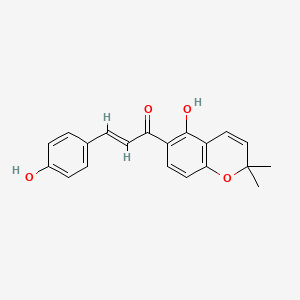
Isobavachromene
Descripción general
Descripción
Isobavachromene is a compound with the linear formula C20H18O4 . It is used in scientific research and has been identified as an antibacterial agent .
Synthesis Analysis
Isobavachromene is a flavonoid derivative . Flavonoids are a group of plant metabolites thought to provide health benefits through cell signalling pathways and antioxidant effects. These molecules are found in a variety of fruits and vegetables . The synthesis of Isobavachromene involves complex chemical reactions, and the position of ring substituents and their interaction with enzymes could be correlated with their effectiveness .
Molecular Structure Analysis
The molecular formula of Isobavachromene is C20H18O4 . Its structure is characterized by the presence of a β-lactam ring found within the central structure of the molecule .
Chemical Reactions Analysis
Isobavachromene is involved in various chemical reactions. For instance, it has been found to inhibit the action of tyrosinase, a key enzyme in melanogenesis . The exact chemical reactions involving Isobavachromene are complex and depend on the specific conditions and reactants present .
Physical And Chemical Properties Analysis
Isobavachromene is a light yellow to yellow solid . It has a molecular weight of 322.35 and is stable if stored as directed . It is soluble in various solvents such as DMSO, PEG300, Tween-80, and saline .
Aplicaciones Científicas De Investigación
BACE-1 Inhibition : It has been found that Isobavachromene exhibits significant inhibitory effects on baculovirus-expressed BACE-1 in vitro, indicating potential use in Alzheimer's disease treatment (Choi et al., 2008).
Biochemical Analysis : In a study aimed at understanding the chemical components of caraway used traditionally for vitiligo treatment, isobavachromene was one of the components analyzed for its presence in rat plasma post-administration, indicating its role in pharmacokinetic studies (Wahefu et al., 2022).
Cancer Research : Isobavachromene and related compounds have been explored for their broad biological activities, particularly against neuroblastomas, the most common cancer in infancy. Its synthesis and organometallic derivatives have been studied for potential therapeutic applications (Grealis et al., 2013).
Biological Activity Overview : A comprehensive review highlighted isobavachromene's wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-reverse transcriptase, antitubercular, and antioxidant properties. This extensive range of activities makes it a focal point for various pharmacological studies (Kuete & Sandjo, 2012).
Renoprotective Effects : Isobavachalcone was evaluated for its renoprotective effects against diabetic nephropathy and demonstrated effectiveness in ameliorating renal damage and inhibiting inflammatory pathways, which might be correlated with modulation of the NF-κB pathway (Dong et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2)12-11-16-18(24-20)10-8-15(19(16)23)17(22)9-5-13-3-6-14(21)7-4-13/h3-12,21,23H,1-2H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHPDUUSMBMDGN-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobavachromene | |
CAS RN |
56083-03-5 | |
| Record name | 4-Hydroxylonchocarpin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056083035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXYLONCHOCARPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6S8A779IY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



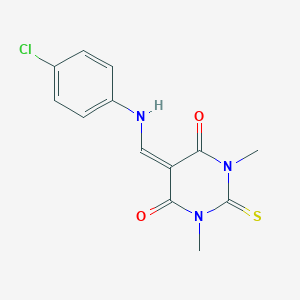

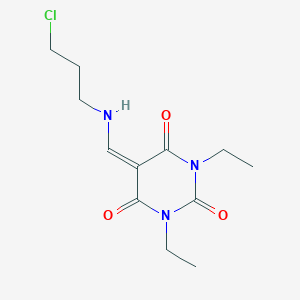


![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B7795184.png)
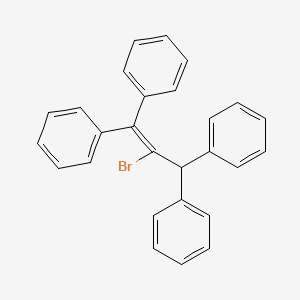

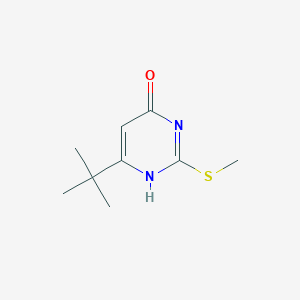
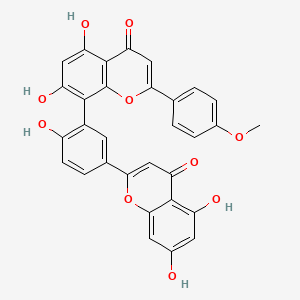

![N-[(4Z)-4-(2-phenylhydrazinylidene)tetrahydrothiophen-3-yl]benzamide](/img/structure/B7795230.png)

